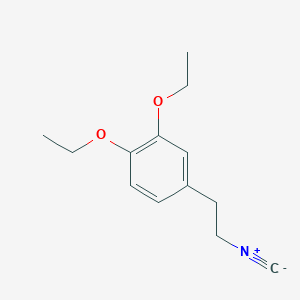
Cyclopentyl (4-aminophenyl)acetate
Vue d'ensemble
Description
Cyclopentyl (4-aminophenyl)acetate (CPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic ester of cyclopentanol and 4-aminophenylacetic acid, and is commonly used as an intermediate in organic synthesis. CPA has been studied for its potential use in a variety of therapeutic applications, such as in the treatment of cancer, diabetes, and other diseases. In addition, it has been used in a variety of laboratory experiments to study its biochemical and physiological effects. This article will discuss the synthesis methods, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPA research.
Applications De Recherche Scientifique
Cyclopentyl (4-aminophenyl)acetate has been studied for its potential use in a variety of therapeutic applications. In particular, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, it has been used in a variety of laboratory experiments to study its biochemical and physiological effects. For example, Cyclopentyl (4-aminophenyl)acetate has been used to study the effects of oxidative stress, as well as the effects of various drugs and compounds on cell proliferation and apoptosis.
Mécanisme D'action
The mechanism of action of Cyclopentyl (4-aminophenyl)acetate is not yet fully understood. However, it is believed that Cyclopentyl (4-aminophenyl)acetate may interact with various cellular processes, such as cell proliferation and apoptosis. In particular, Cyclopentyl (4-aminophenyl)acetate has been shown to inhibit the activity of certain enzymes involved in the activation of cell division and apoptosis, such as caspase-3. In addition, Cyclopentyl (4-aminophenyl)acetate has been shown to interact with certain proteins involved in cell signaling, such as MAPK and NF-κB.
Biochemical and Physiological Effects
Cyclopentyl (4-aminophenyl)acetate has been shown to have a variety of biochemical and physiological effects. For example, Cyclopentyl (4-aminophenyl)acetate has been shown to inhibit the activity of certain enzymes involved in cell division and apoptosis, such as caspase-3. In addition, Cyclopentyl (4-aminophenyl)acetate has been shown to interact with certain proteins involved in cell signaling, such as MAPK and NF-κB. Furthermore, Cyclopentyl (4-aminophenyl)acetate has been shown to have anti-inflammatory and antioxidant effects, as well as to promote the growth of certain types of cells, such as bone cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl (4-aminophenyl)acetate has several advantages for use in laboratory experiments. For example, Cyclopentyl (4-aminophenyl)acetate is a relatively inexpensive compound, and can be synthesized from readily available chemicals. In addition, Cyclopentyl (4-aminophenyl)acetate has a relatively low toxicity, making it safe for use in laboratory experiments. However, Cyclopentyl (4-aminophenyl)acetate has several limitations for use in laboratory experiments. For example, Cyclopentyl (4-aminophenyl)acetate is not very soluble in water, making it difficult to use in aqueous solutions. In addition, Cyclopentyl (4-aminophenyl)acetate is not very stable, and can degrade over time, making it difficult to store for long periods of time.
Orientations Futures
There are several potential future directions for Cyclopentyl (4-aminophenyl)acetate research. For example, Cyclopentyl (4-aminophenyl)acetate could be further studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new drugs and compounds. Furthermore, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new diagnostic tools and treatments. Finally, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new laboratory techniques and technologies.
Propriétés
IUPAC Name |
cyclopentyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-7-5-10(6-8-11)9-13(15)16-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRGPFRCRNPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)
![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)
![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)